9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties
Preparation Methods
The synthesis of 9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, followed by cyclization to form the quinazoline core . Industrial production methods may involve the use of novel nanomagnetic reagents like Cu@Fe3O4 MNPs to catalyze the reaction under solvent-free conditions, enhancing yield and reducing environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like TBHP (tert-Butyl hydroperoxide) under visible light irradiation.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can be performed using reagents like Selectfluor for selective fluorination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination can yield 4-difluoromethyl and 4-fluoromethyl derivatives .
Scientific Research Applications
9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new anticancer drugs.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . The exact molecular targets may include various kinases and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives like:
Gefitinib: An FDA-approved drug used for cancer treatment.
Erlotinib: Another FDA-approved anticancer drug.
Afatinib: Known for its efficacy in treating non-small cell lung cancer.
Compared to these compounds, 9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-2-23-11-8-6-10(7-9-11)15-14-12(4-3-5-13(14)22)17-16-18-19-20-21(15)16/h6-9,15H,2-5H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBZAZINRCBPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NN=NN24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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